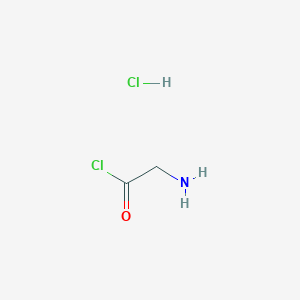

Glycyl chloride hydrochloride

Description

Historical Context of its Discovery and Initial Research Contributions

The roots of glycyl chloride hydrochloride research can be traced back to the pioneering work of Emil Fischer at the turn of the 20th century. Fischer's groundbreaking synthesis of glycyl-glycine in 1901 is widely considered the dawn of peptide chemistry. semanticscholar.orgnih.gov His subsequent synthesis of an octadecapeptide in 1907, although lacking sequence control, was a monumental achievement for its time. nih.gov The development of amino acid chlorides, including glycyl chloride, was a crucial step in these early endeavors, providing a means to activate the carboxyl group for peptide bond formation. core.ac.uk Early methods for preparing amino acid chlorides involved reagents like phosphorus pentachloride and thionyl chloride. google.com These initial contributions laid the fundamental groundwork for the field of peptide synthesis, a discipline that would become indispensable in biochemistry and medicine.

Significance and Utility in Modern Chemical Synthesis

This compound remains a vital reagent in contemporary chemical synthesis due to its high reactivity, which stems from the electrophilic acid chloride group. This reactivity makes it an efficient acylating agent, particularly in the formation of peptide bonds. chemicalbook.com A significant application lies in the pharmaceutical industry, where it is a critical intermediate in the production of semisynthetic penicillins and cephalosporins, enabling the introduction of glycyl side chains. google.com

The compound's utility extends to the synthesis of various biologically active molecules and peptidomimetics. core.ac.uk For instance, it is used in the preparation of N-Glycyl-L-tyrosine, a dipeptide with potential pharmacological applications. chemicalbook.com Furthermore, derivatives of this compound, such as those with N-protecting groups like Fmoc or Boc, have expanded its application in both solution-phase and solid-phase peptide synthesis, allowing for more controlled and complex peptide assembly. core.ac.ukscbt.com The development of substituted glycyl chlorides has also led to the synthesis of compounds with tailored properties, such as altered solubility or biological activity.

Structural Features and Their Implications for Chemical Reactivity and Stability

The chemical behavior of this compound is dictated by its molecular structure. The presence of the highly reactive acid chloride group (-COCl) makes the carbonyl carbon strongly electrophilic and susceptible to nucleophilic attack, which is the basis for its acylating ability. core.ac.uk The adjacent amino group (-NH2), protonated as a hydrochloride salt (-NH3+Cl-), enhances the compound's stability compared to the free base form and influences its solubility. nih.gov

However, this inherent reactivity also presents challenges. This compound is highly hygroscopic and susceptible to hydrolysis, readily reacting with water to revert to glycine (B1666218) and hydrochloric acid. This instability necessitates careful handling and storage in anhydrous conditions, often in desiccators, to prevent degradation. The hydrochloride salt form helps to mitigate some of this instability. The steric hindrance around the reactive center, which is minimal in this compound itself, can be modulated in its derivatives to influence reactivity and selectivity in chemical transformations.

Overview of Key Research Trajectories and Academic Contributions

Research involving this compound has evolved significantly since its initial use in peptide synthesis. A major trajectory has been the development of more stable and manageable derivatives. The introduction of N-protecting groups like carbobenzoxy (Cbz), tert-butyloxycarbonyl (Boc), and 9-fluorenylmethoxycarbonyl (Fmoc) revolutionized peptide synthesis by preventing unwanted side reactions and allowing for the stepwise construction of complex peptides. semanticscholar.orgcore.ac.uk The work of Louis Carpino on Fmoc-amino acid chlorides was particularly seminal, leading to the creation of shelf-stable reagents that revitalized the use of acid chlorides in peptide synthesis. core.ac.uk

Another key research area has focused on optimizing reaction conditions to improve yields and minimize side reactions like racemization. This includes the use of various solvents, bases, and coupling agents. chemicalbook.com For example, the synthesis of N-Glycyl-L-tyrosine from this compound and L-tyrosine is carried out under specific pH and temperature conditions to achieve high yields. chemicalbook.comgoogle.com

More recently, research has explored the use of this compound and its derivatives in the synthesis of novel materials and catalysts. For instance, a 1-glycyl-3-methyl imidazolium (B1220033) chloride-iron(III) complex has been developed for the synthesis of propargylamines. asianpubs.org Furthermore, phthalylglycyl chloride has been investigated as a derivatization agent for the analysis of biomolecules. nih.gov These diverse research avenues underscore the enduring importance and versatility of this compound in chemical science.

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 2184-96-5 | nih.govchemsrc.com |

| Molecular Formula | C2H5Cl2NO | nih.gov |

| Molecular Weight | 129.97 g/mol | nih.gov |

Table 2: Typical Synthesis of N-Glycyl-L-tyrosine using this compound

| Parameter | Condition | Source |

|---|---|---|

| Reactants | This compound, L-tyrosine | chemicalbook.com |

| Solvent | Water/ethanol mixture | |

| Base | Triethylamine or N-methylmorpholine | |

| Temperature | -10°C to 25°C | |

| pH (post-reaction) | 4.3–5.0 |

Structure

3D Structure of Parent

Properties

CAS No. |

2184-96-5 |

|---|---|

Molecular Formula |

C2H5Cl2NO |

Molecular Weight |

129.97 g/mol |

IUPAC Name |

2-aminoacetyl chloride;hydrochloride |

InChI |

InChI=1S/C2H4ClNO.ClH/c3-2(5)1-4;/h1,4H2;1H |

InChI Key |

ZAKRZZDABWCUGW-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)Cl)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies for Glycyl Chloride Hydrochloride

Conventional Synthetic Routes and Established Protocols

Traditional methods for synthesizing glycyl chloride hydrochloride have been foundational in organic and peptide chemistry. These protocols typically involve the use of strong chlorinating agents that directly react with glycine (B1666218) or its derivatives under anhydrous conditions to prevent hydrolysis of the reactive acid chloride product.

Direct Chlorination Approaches from Glycine Derivatives

The most direct route to this compound involves the treatment of glycine with a potent chlorinating agent. Due to the bifunctional nature of glycine (containing both an amine and a carboxylic acid), the reaction is performed under acidic conditions, which protonates the amino group to form an ammonium (B1175870) salt. This prevents the amine from reacting with the chlorinating agent or the newly formed acyl chloride, thus avoiding polymerization. semanticscholar.org

Common chlorinating agents for this purpose include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅).

Using Thionyl Chloride (SOCl₂): This is one of the most prevalent methods for preparing acyl chlorides from carboxylic acids. rsc.org Glycine is suspended in an anhydrous solvent, and thionyl chloride is added, often at reduced temperatures to control the reaction's exothermicity. The reaction proceeds to form this compound, with sulfur dioxide and hydrogen chloride gas as volatile byproducts, which can be easily removed. rsc.org A typical protocol involves suspending glycine in a suitable solvent and heating to reflux for several hours to ensure complete reaction. patsnap.com

Using Phosphorus Pentachloride (PCl₅): PCl₅ is another powerful chlorinating agent used for this transformation. The reaction involves mixing glycine with PCl₅ in an inert solvent. This method is also effective but produces solid phosphorus oxychloride (POCl₃) as a byproduct, which must be separated from the final product. google.com

The table below summarizes typical conditions for these direct chlorination methods.

| Chlorinating Agent | Solvent | Temperature | Reaction Time | Typical Yield | Byproducts |

| Thionyl Chloride (SOCl₂) | Dichloromethane or THF | 0–5 °C then reflux | 4–8 hours | 75–90% | SO₂, HCl |

| Phosphorus Pentachloride (PCl₅) | Carbon Tetrachloride | Room Temperature | ~10 hours | ~90% | POCl₃, HCl |

Activation of Glycine Carboxylic Acid Functional Group

The synthesis of this compound is fundamentally an activation of the carboxylic acid group. The hydroxyl portion of the carboxyl group is a poor leaving group and must be converted into a more reactive species to facilitate nucleophilic acyl substitution. Thionyl chloride and phosphorus pentachloride achieve this by transforming the -OH group into a highly reactive chlorosulfite or phosphate (B84403) intermediate, respectively, which is then readily displaced by a chloride ion. google.com

This activation is crucial for subsequent reactions, such as peptide bond formation, where the activated acyl chloride can react efficiently with the amino group of another amino acid. rsc.org However, this high reactivity also means the compound is sensitive to moisture and requires careful handling in anhydrous conditions to prevent hydrolysis back to glycine.

Glycine Derivatization Pathways and Precursor Chemistry

To avoid undesirable side reactions, particularly self-polymerization during peptide synthesis, the amino group of glycine is often protected before the activation of the carboxylic acid. This creates a derivatized precursor that can be safely converted to the corresponding acyl chloride.

Common N-protecting groups include:

Fluorenylmethyloxycarbonyl (Fmoc): Fmoc-glycine can be converted to Fmoc-glycyl chloride using thionyl chloride. This protected acyl chloride is a key building block in solid-phase peptide synthesis. researchgate.net

tert-Butoxycarbonyl (Boc): Similar to Fmoc, Boc-glycine can be activated to its acyl chloride form.

Phthaloyl: N-phthaloylglycine can be prepared by reacting glycine with phthalic anhydride (B1165640). The resulting derivative is then treated with a chlorinating agent like thionyl chloride to yield phthalylglycyl chloride.

The use of these precursors ensures that the highly reactive acyl chloride group reacts only with the intended nucleophile, providing greater control over the synthesis of complex peptides and other molecules. researchgate.net

Emerging and Green Chemistry Methodologies in Synthesis

Recent advancements in chemical synthesis have focused on developing more efficient, safer, and environmentally friendly methods. These principles are being applied to the synthesis of acyl chlorides, including this compound, to improve sustainability.

Catalytic Synthesis Strategies for Enhanced Efficiency

While the direct use of stoichiometric chlorinating agents is effective, catalytic methods offer advantages in terms of reduced waste and milder reaction conditions.

Vilsmeier Reagent Catalysis: The chlorination of carboxylic acids with agents like thionyl chloride or oxalyl chloride can be significantly accelerated by a catalytic amount of an amide, such as N,N-dimethylformamide (DMF). google.com The chlorinating agent reacts with DMF to form a Vilsmeier reagent, an electrophilic chloroiminium salt. This reagent is the active catalytic species that converts the carboxylic acid to the acyl chloride, regenerating the DMF catalyst in the process. google.comsciencemadness.org This approach enhances the reaction rate under milder conditions.

Catalytic Appel Reaction: The Appel reaction, which traditionally converts alcohols to alkyl chlorides using stoichiometric triphenylphosphine (B44618) and carbon tetrachloride, has been adapted into a catalytic version. wikipedia.orgacs.org By using a phosphine (B1218219) oxide catalyst regenerated with a stoichiometric reagent like oxalyl chloride, this concept can be applied to the activation of carboxylic acids. acs.orgrsc.org While not yet a standard method for this compound, it represents a promising strategy for catalytic acyl chloride formation. organic-chemistry.org

Cyanuric Chloride as an Activating Agent: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is an efficient and cost-effective reagent for activating carboxylic acids. researchgate.netnih.gov It can be used to prepare acyl chlorides under relatively mild conditions, presenting an alternative to traditional, more hazardous chlorinating agents. scirp.org

Solvent-Free Reaction Conditions and Sustainable Approaches

Green chemistry principles emphasize the reduction or elimination of hazardous solvents and the improvement of energy efficiency.

Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation can dramatically accelerate chemical reactions. Research has shown that the synthesis of Fmoc-amino acid chlorides from the corresponding Fmoc-amino acids and thionyl chloride can be achieved rapidly and efficiently with the assistance of ultrasound. researchgate.net This technique enhances reaction rates, often leading to higher yields in shorter time frames and reducing energy consumption compared to conventional heating. nih.govnih.gov

Use of Greener Solvents: The development of bio-based solvents offers a more sustainable alternative to traditional chlorinated or dipolar aprotic solvents. For reactions involving acyl chlorides, solvents like Cyrene™, which is derived from cellulose, have been explored. rsc.orghud.ac.uk While demonstrated for subsequent amide synthesis, the principle of replacing hazardous solvents is a key green chemistry goal applicable to the synthesis of this compound itself.

One-Pot Procedures: Designing synthetic routes that occur in a single reaction vessel ("one-pot") reduces the need for intermediate purification steps, thereby saving solvents, time, and energy, and minimizing waste. rsc.orgunical.it The in-situ generation of this compound and its immediate use in a subsequent reaction, such as peptide coupling, is an example of this efficient approach. rsc.orgresearchgate.net

The table below provides an overview of some emerging methodologies.

| Methodology | Reagents/Conditions | Key Advantage(s) |

| Catalytic (Vilsmeier) | SOCl₂ with catalytic DMF | Increased reaction rate, milder conditions. |

| Ultrasound-Assisted | SOCl₂ / Ultrasound irradiation | Rapid, efficient, reduced energy consumption. researchgate.net |

| Alternative Solvents | Reaction in bio-based solvents (e.g., Cyrene™) | Reduces use of toxic and petroleum-based solvents. rsc.org |

| One-Pot Synthesis | In-situ generation and reaction | Minimizes waste, saves time and resources. rsc.org |

Flow Chemistry Applications for Continuous Production

The application of flow chemistry, or continuous flow processing, offers a promising alternative to traditional batch synthesis for the production of this compound. This methodology involves the continuous movement of reactants through a reactor, providing significant advantages in process control, safety, and scalability. aurigeneservices.com

In a potential flow synthesis of this compound, streams of glycine and a chlorinating agent, such as thionyl chloride, would be continuously fed into a reactor. aurigeneservices.commt.com This setup allows for precise control over key reaction parameters like temperature, pressure, and residence time, which can lead to improved product yield and purity. mt.com The modular nature of flow chemistry equipment also allows for customizable workflows. mt.com

Key benefits of employing flow chemistry for this synthesis include:

Enhanced Safety: The reaction of glycine with agents like thionyl chloride can be hazardous in large-scale batch processes. Flow chemistry mitigates these risks by using small reaction volumes within the reactor at any given time, allowing for better management of heat and potentially hazardous byproducts. pharmtech.comamf.chpatsnap.com This is particularly advantageous for reactions that are highly exothermic. mt.com

Improved Process Control: Flow reactors enable superior control over heat and mass transfer, which is crucial for optimizing reaction efficiency and minimizing the formation of impurities. amf.ch The ability to precisely adjust reaction variables can also help in controlling stereochemistry. mt.com

Scalability: Scaling up production in a flow system is often more straightforward than in batch production. Instead of redesigning large-scale reactors, production can be increased by extending the operation time or by running multiple reactors in parallel. amf.ch

Automation and Integration: Flow systems are well-suited for automation, which can lead to more consistent product quality and reduced operational costs. pharmtech.com They can also be integrated with real-time analytical tools to monitor the reaction as it progresses. aurigeneservices.com

While the synthesis of amino acid chlorides has been explored in flow chemistry, particularly in the context of peptide synthesis, specific detailed reports on the continuous production of this compound are an area of ongoing development. thieme-connect.dechimia.ch The principles of flow chemistry, however, strongly suggest its potential to create a more efficient, safer, and scalable manufacturing process for this important chemical intermediate. d-nb.info

Process Optimization and Scale-Up Research for this compound

The successful transition from laboratory-scale synthesis to industrial production of this compound hinges on rigorous process optimization and a thorough understanding of the challenges associated with scale-up. Research in this area is focused on maximizing yield, ensuring high purity, and developing cost-effective and safe manufacturing processes.

Investigation of Reaction Parameter Optimization

The synthesis of this compound, typically achieved by reacting glycine with a chlorinating agent like thionyl chloride, is influenced by several critical parameters that must be carefully controlled to optimize the reaction's outcome.

Key parameters that are investigated for optimization include:

Temperature: The reaction temperature significantly affects the rate of reaction and the formation of byproducts. While higher temperatures can increase the reaction rate, they may also lead to the degradation of the product and the formation of impurities. google.com For instance, some protocols suggest maintaining sub-10°C conditions to prevent the decomposition of glycine.

Molar Ratio of Reactants: The ratio of glycine to the chlorinating agent is a crucial factor. An excess of the chlorinating agent is often employed to drive the reaction to completion, but a large excess can complicate purification and increase costs.

Reaction Time: The duration of the reaction must be sufficient to ensure the complete conversion of glycine. However, prolonged reaction times can also contribute to the formation of undesirable byproducts.

Solvent: The choice of an appropriate solvent is critical. Anhydrous solvents are typically used to prevent the hydrolysis of the acid chloride.

Addition Rate of Reagents: In some processes, the controlled, dropwise addition of the chlorinating agent is recommended to manage the reaction rate and temperature.

A systematic approach, such as a Design of Experiments (DOE), can be employed to study the interplay of these parameters and identify the optimal conditions for the synthesis. mdpi.com

Table 1: Hypothetical Investigation of Reaction Parameter Optimization for this compound Synthesis

| Parameter | Range Investigated | Hypothetical Optimal Condition | Potential Impact |

|---|---|---|---|

| Temperature | 0°C - 70°C | 40°C | Lower temperatures can slow the reaction; higher temperatures may increase impurity formation. |

| Molar Ratio (Glycine:SOCl₂) | 1:1.1 - 1:3 | 1:2 | A higher ratio of thionyl chloride can ensure complete conversion but may require more rigorous purification. |

| Reaction Time | 2 - 10 hours | 6 hours | Shorter times may result in incomplete reaction; longer times could lead to product degradation. |

| Solvent | Dichloromethane, Toluene | Dichloromethane | The solvent must be inert and anhydrous to prevent side reactions. |

Impurity Profiling and Control during Synthesis

A critical aspect of process optimization and scale-up is the identification, characterization, and control of impurities that can arise during the synthesis of this compound. The presence of impurities can affect the quality, stability, and suitability of the final product for its intended use.

Potential impurities in the synthesis of this compound may include:

Unreacted Glycine: Incomplete conversion can leave residual starting material in the final product.

Dipeptides and Polypeptides: Self-condensation of glycine can lead to the formation of glycylglycine (B550881) and other longer peptide chains. gcwgandhinagar.com

Byproducts from the Chlorinating Agent: Residuals or byproducts from reagents like thionyl chloride can contaminate the product. youtube.com

Solvent-Related Impurities: Trapped solvent molecules or impurities from the solvent can be present.

Strategies to control these impurities include:

Optimization of Reaction Conditions: As detailed in the previous section, precise control over temperature, reactant ratios, and reaction time can significantly minimize the formation of byproducts.

Purification Techniques: Post-synthesis purification is essential to remove any remaining impurities. Common methods include:

Recrystallization: This is a standard technique for purifying solid compounds.

Washing/Slurrying: The crude product can be washed with a suitable solvent to remove soluble impurities.

Drying under Vacuum: This helps to remove residual solvents and other volatile impurities.

Analytical Monitoring: The use of analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for identifying and quantifying impurities throughout the process, ensuring the final product meets the required purity specifications. patsnap.com

Table 2: Impurity Profile and Control Strategies for this compound Synthesis

| Impurity | Potential Source | Control Strategy |

|---|---|---|

| Unreacted Glycine | Incomplete reaction | Optimize molar ratio of reactants, reaction time, and temperature. |

| Glycylglycine | Dimerization of glycine | Control of reaction temperature and concentration. |

| Thionyl chloride byproducts | Excess or decomposition of chlorinating agent | Use of optimal stoichiometry, efficient work-up, and purification. youtube.com |

| Residual Solvent | Trapped during crystallization/isolation | Effective drying procedures, such as vacuum drying. |

Reaction Mechanisms and Reactivity Profiles of Glycyl Chloride Hydrochloride

Nucleophilic Acyl Substitution Reactions

The cornerstone of glycyl chloride hydrochloride's utility in organic synthesis is its participation in nucleophilic acyl substitution reactions. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a good leaving group and resulting in the formation of a new acyl compound.

Mechanisms of Amidation with Amines and Peptides

The reaction of this compound with amines or the N-terminal of a peptide chain to form an amide bond is a fundamental process in peptide synthesis. masterorganicchemistry.com The mechanism commences with the nucleophilic attack of the lone pair of electrons on the amine nitrogen onto the carbonyl carbon of the glycyl chloride. This is followed by the formation of a tetrahedral intermediate. The intermediate then expels a chloride ion, and a proton is subsequently removed from the nitrogen atom, often by another amine molecule acting as a base, to yield the stable amide product and a hydrochloride salt of the amine.

In peptide synthesis, this reaction is fraught with potential side reactions. Without protection of the amino group of the reacting this compound, it can self-polymerize. Therefore, N-protected derivatives are typically employed. Furthermore, the reaction of an unprotected amino acid chloride with another amino acid can lead to a mixture of products. wikipedia.org To achieve a specific peptide sequence, the amino group of the acylating agent (in this case, a derivative of glycyl chloride) must be protected, and the carboxyl group of the amino acid being acylated is often protected as well. nih.gov

A significant challenge in using amino acid chlorides in peptide synthesis is the risk of racemization at the alpha-carbon of the amino acid being activated. core.ac.uk This can occur through the formation of an oxazolone intermediate, particularly when a base is present. rsc.org The use of specific coupling reagents and careful control of reaction conditions are crucial to minimize this side reaction. umn.edu

Table 1: Factors Influencing Amidation Reactions

| Factor | Influence on the Reaction |

| Nucleophilicity of the Amine | Higher nucleophilicity leads to a faster reaction rate. |

| Steric Hindrance | Bulky substituents on the amine or the acyl chloride can slow down the reaction. |

| Solvent | Aprotic solvents are generally preferred to avoid solvolysis of the acyl chloride. |

| Temperature | Reactions are often carried out at low temperatures to control exothermicity and minimize side reactions. |

| Protecting Groups | Essential for directing the reaction to the desired product and preventing polymerization or unwanted side reactions. |

Mechanisms of Esterification with Alcohols and Phenols

This compound reacts with alcohols and phenols to form esters. The mechanism is analogous to amidation, involving a nucleophilic attack by the oxygen atom of the alcohol or phenol on the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, eliminating hydrogen chloride and forming the ester. The reaction with alcohols is generally vigorous.

As with amidation, the amino group of this compound needs to be protected to prevent unwanted side reactions. The esterification is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride that is formed.

Intramolecular and Intermolecular Ring Closure Reactions

Acyl chlorides, including derivatives of glycyl chloride, can participate in both intramolecular and intermolecular ring-closure reactions. Intramolecular cyclization occurs when a nucleophilic group within the same molecule attacks the acyl chloride moiety, leading to the formation of a cyclic compound, such as a lactam if the nucleophile is an amine. The rate and feasibility of these reactions are highly dependent on the length and conformation of the chain connecting the two reacting groups, with the formation of five- and six-membered rings being particularly favored due to lower ring strain and favorable entropic factors. masterorganicchemistry.comwikipedia.org

Intermolecular ring closure can occur when two or more molecules of a bifunctional compound react to form a cyclic product. For instance, two molecules of a compound containing both an amine and an acyl chloride could potentially react to form a cyclic dipeptide, a diketopiperazine. This is a known side reaction in peptide synthesis, especially at the dipeptide stage. umn.edu

Electrophilic Reactivity and Activated Intermediate Formation

The high electrophilicity of the carbonyl carbon in this compound is the primary driver of its reactivity. This electrophilicity is enhanced by the inductive effect of the chlorine atom, which withdraws electron density from the carbonyl carbon.

In the context of peptide synthesis, the acyl chloride itself is an "activated" form of the carboxylic acid. However, other activated intermediates can be formed in situ. For example, in the presence of certain coupling reagents like 1-hydroxybenzotriazole (HOBt), an active ester intermediate may be formed. This intermediate can then react with an amine with a reduced risk of racemization compared to the direct use of the acid chloride with a tertiary amine base. umn.edu

Role as a Chloroacylating Agent in Organic Transformations

This compound serves as a chloroacylating agent, meaning it introduces a chloroacetyl group (-C(O)CH2Cl) or, more commonly after reaction, a glycyl group (-C(O)CH2NH2) onto a nucleophile. This is a specific case of its general role as an acylating agent. The term "chloroacylating" emphasizes the presence of the chlorine atom on the acyl group, which can itself be a site for subsequent nucleophilic substitution in the product molecule, although in the case of glycyl chloride, the primary reaction is at the acyl chloride function. A key application is in the synthesis of certain pharmaceuticals where a glycyl side chain is required. masterorganicchemistry.com

Applications of Glycyl Chloride Hydrochloride in Advanced Organic Synthesis

Building Block for Peptide Synthesis and Oligomerization

The development of peptide chemistry, dating back to the work of Emil Fischer, has relied on the effective activation of the carboxyl group of amino acids to facilitate peptide bond formation. researchgate.net Glycyl chloride hydrochloride represents an activated form of glycine (B1666218), making it a valuable reagent in the construction of peptide chains.

Direct use of this compound in peptide synthesis is complicated by the presence of the free amino group, which can lead to self-polymerization. To achieve controlled, stepwise peptide synthesis, the amino group must first be protected. Therefore, this compound serves as an essential precursor for the synthesis of various N-protected glycyl chlorides.

Commonly used protecting groups include the base-labile fluorenylmethyloxycarbonyl (Fmoc) and the acid-labile tert-butoxycarbonyl (Boc) groups. The synthesis of these derivatives involves reacting this compound with the appropriate protecting group reagent, such as Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Boc anhydride (B1165640) ((Boc)₂O), under controlled conditions. The resulting N-protected glycyl chlorides are stable, crystalline solids that can be isolated and purified.

These N-protected activated glycine units are then used in peptide coupling reactions. The high reactivity of the acid chloride ensures efficient acylation of the amino group of another amino acid or peptide chain, forming the desired peptide bond. This method is a cornerstone of both solution-phase and solid-phase peptide synthesis.

Table 1: Common N-Protecting Groups for Glycyl Chloride

| Protecting Group | Full Name | Cleavage Condition |

| Fmoc | 9-Fluorenylmethyloxycarbonyl | Basic (e.g., Piperidine) |

| Boc | tert-Butoxycarbonyl | Acidic (e.g., TFA) |

| Z (or Cbz) | Carboxybenzyl | Catalytic Hydrogenolysis |

| Phthaloyl | Phthaloyl | Hydrazinolysis |

This table provides a summary of common N-terminal protecting groups used in peptide synthesis, which are applied to glycyl chloride for controlled coupling reactions.

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, revolutionized the synthesis of peptides by anchoring the growing peptide chain to an insoluble polymer resin. nih.gov N-protected glycyl chlorides, derived from this compound, are valuable reagents in SPPS protocols, particularly in Fmoc-based strategies.

In a typical Fmoc-SPPS cycle, the N-terminal Fmoc group of the resin-bound peptide is removed with a base like piperidine. The newly freed amino group is then coupled with the next amino acid. While standard coupling often involves activating agents like HBTU or HATU, the use of pre-activated N-Fmoc-glycyl chloride can be an effective alternative for introducing a glycine residue. The reaction proceeds rapidly, and the only by-product is hydrochloric acid, which is neutralized by a non-nucleophilic base added to the reaction mixture. This approach can be particularly useful for sterically hindered couplings where other methods may be less efficient.

The high electrophilicity of the carbonyl carbon in glycyl chloride makes it a potent acylating agent for introducing a glycine moiety into complex molecules with high selectivity. When a molecule contains multiple nucleophilic sites (e.g., different amino or hydroxyl groups), the reaction conditions can often be tuned to favor acylation at a specific position.

This chemo- and regioselectivity is crucial in the synthesis of peptidomimetics and other biologically active molecules where precise control over the molecular architecture is required. For instance, in a molecule with both a primary and a less reactive secondary amine, the more nucleophilic primary amine can be selectively acylated using an N-protected glycyl chloride under carefully controlled stoichiometric and temperature conditions. This allows for the precise and directed elongation of peptide-like structures on complex scaffolds.

Synthesis of Heterocyclic Compounds

This compound also serves as a key starting material for the synthesis of various nitrogen- and oxygen-containing heterocyclic rings. Its bifunctional nature allows it to be incorporated into cyclization reactions, providing the core atoms for the resulting ring system.

The synthesis of pyrrole (B145914) and imidazole (B134444) rings often involves the condensation of α-amino carbonyl compounds with other reagents. While direct one-pot synthesis from this compound is uncommon, it serves as a precursor to key intermediates.

For imidazole synthesis , this compound can be N-acylated to form N-acylglycine derivatives. These intermediates can then undergo condensation and cyclization. For example, reaction with an amidine followed by cyclodehydration can yield substituted imidazoles. N-acyl imidazoles themselves are important chemical entities with applications in chemical biology and peptide synthesis. wikipedia.org

For pyrrole synthesis , a classic method is the Knorr pyrrole synthesis, which involves the reaction of an α-amino-ketone with a β-ketoester. crpsonline.com Glycine derivatives are precursors to the required α-amino-carbonyl component. After N-acylation of glycyl chloride and subsequent chemical modifications, the resulting intermediate can be used in Knorr-type or similar cyclization reactions to form the pyrrole ring.

The utility of this compound is more direct in the synthesis of five-membered heterocyclic rings like oxazolones and, by extension, thiazolones.

The formation of oxazolones (also known as azlactones) is famously achieved through the Erlenmeyer-Plöchl reaction. This reaction involves the cyclodehydration of an N-acylglycine in the presence of an aldehyde or ketone. ijceronline.com this compound is an ideal starting point to generate the necessary N-acylglycine precursor. For instance, reacting glycine with benzoyl chloride (a Schotten-Baumann reaction) yields N-benzoyl glycine (hippuric acid). researchgate.netisca.me This intermediate, upon heating with acetic anhydride and an aromatic aldehyde, readily cyclizes and condenses to form a 4-arylidene-2-phenyl-oxazol-5-one.

Table 2: Representative Erlenmeyer-Plöchl Synthesis of an Oxazolone

| Step | Reactants | Key Intermediate/Product |

| 1. N-Acylation | Glycine + Benzoyl Chloride + NaOH | N-Benzoyl Glycine (Hippuric Acid) |

| 2. Cyclocondensation | N-Benzoyl Glycine + Benzaldehyde + Acetic Anhydride/Sodium Acetate | 4-Benzylidene-2-phenyl-oxazol-5-one |

This table outlines the two-stage process for synthesizing a typical oxazolone, where glycine (derivable from this compound) is a key starting material.

For thiazolone ring formations , a similar strategy can be employed. The oxygen atom of the N-acylglycine precursor can be replaced with sulfur through thionation agents. The resulting N-acylthioglycine can then undergo cyclization to form a thiazolone ring. Alternatively, this compound can be used to synthesize glycine-derived thioamides, which are key precursors for Hantzsch-type thiazole (B1198619) syntheses, leading to aminothiazole derivatives upon reaction with α-haloketones.

Other Nitrogen-Containing Heterocycles and Fused Systems

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of natural products, pharmaceuticals, and agrochemicals. rsc.org Their synthesis is a central focus of organic and medicinal chemistry. rsc.orgresearchgate.net Fused heterocyclic systems, where one or more rings share a common bond and atom, represent a significant subclass of these compounds, often exhibiting unique biological activities. nih.govijpsr.com The construction of these complex molecular architectures involves a wide range of synthetic strategies. nih.govmdpi.com

While direct and specific applications of this compound in the synthesis of a broad range of nitrogen-containing heterocycles and fused systems are not extensively documented in readily available literature, its role as a reactive bifunctional molecule suggests potential utility. As an acylating agent, it could be employed to introduce a glycyl moiety onto a pre-existing heterocyclic scaffold, or it could participate in cyclization reactions to form new heterocyclic rings. For instance, the acyl chloride functionality can react with nucleophilic nitrogen or carbon atoms within a molecule, leading to the formation of a new ring system.

The synthesis of fused heterocycles often involves intramolecular cyclization reactions, where a suitably functionalized precursor undergoes ring closure. nih.gov A molecule containing a glycyl group, introduced via this compound, could be designed to undergo such a cyclization, leading to the formation of a fused nitrogen-containing heterocycle. The specific reaction conditions and the nature of the starting materials would determine the final structure of the fused system. The versatility of nitrogen-containing heterocycles in drug discovery continues to drive the development of novel synthetic methodologies for their preparation. nih.govncsu.edu

Polymer Chemistry and Materials Science Applications

Functionalization of Polymer Backbones with Glycyl Moieties

The functionalization of polymer backbones is a critical strategy for tailoring the properties of materials for specific applications. Introducing new functional groups onto a pre-existing polymer can dramatically alter its chemical and physical characteristics, such as solubility, reactivity, and biocompatibility. This compound, with its reactive acyl chloride group, presents a potential route for the introduction of glycyl moieties onto polymer backbones that possess nucleophilic functional groups.

Polymers containing hydroxyl (-OH), amino (-NH2), or thiol (-SH) groups can, in principle, react with this compound to form ester, amide, or thioester linkages, respectively. This process, known as polymer analogous reaction, would result in a polymer decorated with glycine side chains. The presence of these glycyl moieties could enhance the hydrophilicity of the polymer, improve its biocompatibility, or provide sites for further chemical modification.

The efficiency of such a functionalization reaction would depend on several factors, including the reactivity of the nucleophilic groups on the polymer, the reaction conditions (e.g., solvent, temperature, and the presence of a base to neutralize the liberated HCl), and the steric accessibility of the functional groups on the polymer chain. While specific examples of using this compound for this purpose are not widespread in the literature, the fundamental reactivity of acyl chlorides with nucleophiles provides a strong basis for its potential application in this area of polymer modification. nih.gov

Synthesis of Glycine-Containing Polymers and Copolymers

Glycine-containing polymers, including polyglycine and various copolymers, are of significant interest in biomedical applications due to their biocompatibility and biodegradability. These polymers can be synthesized through various polymerization techniques. While the direct use of this compound as a monomer for the synthesis of high molecular weight polyglycine is challenging due to the high reactivity of the acyl chloride and the potential for side reactions, it can be envisioned as a precursor in certain polymerization strategies.

For instance, under controlled conditions, this compound could potentially undergo self-condensation to form polyglycine. However, this reaction would need to be carefully managed to avoid premature termination and to achieve a desirable molecular weight. A more plausible approach would be its use in step-growth polymerization with other monomers. For example, the reaction of this compound with a diamine or a diol could lead to the formation of a polyamide or a polyester, respectively, with glycine units incorporated into the polymer backbone.

The synthesis of copolymers allows for the fine-tuning of material properties by combining different monomer units. This compound could be used as a comonomer in copolymerization reactions to introduce glycine segments into a polymer chain, thereby imparting specific characteristics to the final material. The development of synthetic routes to glycine-containing polymers is an active area of research, driven by the demand for new biomaterials. nih.gov

Surface Modification Techniques for Enhanced Material Properties

Surface modification is a key technology for altering the surface properties of a material without changing its bulk characteristics. azom.comnih.govnih.gov This is particularly important for applications where surface interactions are critical, such as in biomedical devices, sensors, and coatings. azom.com Chemical modification of surfaces often involves the covalent attachment of molecules that impart desired functionalities. azom.com

This compound, due to its reactive acyl chloride group, can be utilized for the surface modification of materials that have appropriate functional groups on their surface. For example, a surface rich in hydroxyl or amine groups can be reacted with this compound to introduce glycyl moieties. This surface functionalization can lead to a variety of enhanced properties. The introduction of glycine, an amino acid, can significantly improve the biocompatibility of a material, making it more suitable for contact with biological systems. nih.gov

Furthermore, the newly introduced glycyl groups can serve as a platform for further surface engineering. The terminal amino group of the attached glycine can be used for the subsequent immobilization of other molecules, such as peptides, proteins, or drugs. This layer-by-layer approach allows for the creation of complex and highly functional surfaces. Various techniques, including wet chemical methods, can be employed for such surface modifications. ubc.ca The choice of method depends on the nature of the substrate and the desired surface properties. azom.comresearchgate.net

Role in Natural Product Synthesis and Derivatization

The derivatization of natural products and other bioactive molecules is a common strategy in drug discovery and analytical chemistry to enhance their properties, such as stability, solubility, or analytical detectability. nih.gov While direct applications of this compound in this context are not extensively reported, a closely related compound, phthalylglycyl chloride, has been successfully employed as a derivatization agent. nih.govnih.govresearchgate.netexlibrisgroup.com

Phthalylglycyl chloride is used to derivatize small polar molecules like adrenaline, dopamine, and octopamine (B1677172) for their determination in biological samples such as urine. nih.govnih.gov The derivatization reaction targets the amino groups of these catecholamines. The phthalimide (B116566) group in phthalylglycyl chloride improves the retention of the analytes on reversed-phase liquid chromatography columns, and the additional nitrogen atom can enhance their ionization efficiency in mass spectrometry. nih.gov

This application of a protected glycyl chloride derivative highlights the potential of such reagents in the analysis of bioactive compounds. The derivatization procedure is typically optimized for factors such as pH, temperature, and reaction time to achieve high yields of the derivatives. nih.govnih.gov The use of such derivatization agents facilitates the sensitive and accurate quantification of important biomolecules in complex matrices. nih.gov

Catalyst Development and Ligand Synthesis Utilizing the Compound

This compound can serve as a building block in the synthesis of more complex molecules that can act as ligands for metal catalysts. The introduction of a glycyl moiety can influence the electronic and steric properties of a ligand, thereby modulating the activity and selectivity of the corresponding metal complex.

An example of this is the development of a 1-glycyl-3-methyl imidazolium (B1220033) chloride-iron(III) complex. This complex has been utilized as a catalyst for the synthesis of propargylamines. The glycyl unit is part of the imidazolium-based ionic liquid structure, which serves as the ligand for the iron(III) center. This catalytic system demonstrates the potential of incorporating amino acid-derived fragments into ligand design to create novel and effective catalysts. The synthesis of such ligands often involves the reaction of this compound or its derivatives with a suitable scaffold, in this case, a methylimidazole.

The development of new catalysts and ligands is crucial for advancing synthetic organic chemistry, and the use of readily available building blocks like this compound can facilitate the exploration of new catalytic systems. The modular nature of ligand synthesis allows for the systematic variation of the ligand structure to optimize catalyst performance for a specific chemical transformation.

Advanced Analytical and Spectroscopic Research Methodologies for Glycyl Chloride Hydrochloride

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are indispensable for assessing the purity of glycyl chloride hydrochloride and for analyzing the complex mixtures that arise during its synthesis and subsequent reactions. These methods provide the separation efficiency required to resolve the target compound from starting materials, byproducts, and degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary technique for evaluating the purity of this compound. Due to the compound's polar nature and susceptibility to hydrolysis, reversed-phase HPLC is the most common approach. A typical method employs a C18 stationary phase, which separates compounds based on their hydrophobicity.

The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, often containing an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and retention of the polar analyte. The detection of this compound, which lacks a strong chromophore, is typically performed at low UV wavelengths, around 200-210 nm, where the carbonyl group of the acyl chloride exhibits absorbance. This method is effective for quantifying the primary component and detecting key impurities like the hydrolysis product, glycine (B1666218), or residual starting materials.

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm | Provides hydrophobic stationary phase for separation. |

| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile | Gradient elution allows for separation of polar and non-polar impurities. |

| Gradient | 5% B to 95% B over 15 min | Ensures elution of all components from the column. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separation. |

| Column Temp. | 30 °C | Maintains consistent retention times and peak shapes. |

| Detection | UV at 200 nm | Allows for detection of the carbonyl functional group. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Reactant and Product Analysis

Direct analysis of the highly polar and thermally labile this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible. However, GC-MS is a powerful tool for analyzing the volatile reactants used in its synthesis, such as thionyl chloride, and for the analysis of reaction products after appropriate derivatization. sigmaaldrich.com

To analyze non-volatile species like glycine (a potential impurity or hydrolysis product), a derivatization step is required to increase volatility. sigmaaldrich.com Silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), converts the polar N-H and O-H groups into nonpolar and volatile tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com These derivatives can then be separated on a low-polarity capillary column (e.g., 5%-phenyl-dimethylpolysiloxane) and identified by their characteristic mass spectra. This approach is valuable for monitoring the consumption of glycine during synthesis or detecting its presence as an impurity in the final product.

Table 2: GC-MS Derivatization Strategy for Glycine Analysis

| Step | Reagent/Condition | Purpose |

|---|---|---|

| Derivatization | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) in acetonitrile | To create a volatile derivative of glycine. |

| Reaction | Heat at 100 °C for 4 hours | Drives the derivatization reaction to completion. |

| GC Column | SLB™-5ms (20 m x 0.18 mm, 0.18 µm) | Separation of derivatized analytes. |

| MS Detection | Electron Ionization (EI, 70 eV) | Fragmentation of derivatives for mass analysis and identification. |

Ion Chromatography for Hydrochloride Content Analysis

Ion Chromatography (IC) is the definitive method for the precise quantification of the chloride counter-ion in this compound, which is crucial for confirming the compound's stoichiometry and purity. The analysis involves dissolving the sample in high-purity deionized water and injecting it into the ion chromatograph.

An anion-exchange column is used to separate the chloride ions from other anions that may be present. The eluent is typically an aqueous solution of potassium hydroxide (KOH) or a carbonate-bicarbonate buffer. diduco.comnih.gov After separation, the eluent passes through a suppressor, which reduces the background conductivity of the eluent and enhances the signal from the analyte ions. Suppressed conductivity detection provides high sensitivity and allows for accurate quantification of chloride content. diduco.com This measurement is essential for elemental analysis and quality control, ensuring the correct 1:1 molar ratio of the glycyl chloride cation to the chloride anion.

Table 3: Typical Ion Chromatography Conditions for Chloride Quantification

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Anion-exchange (e.g., IonPac AS19HC) | Separation of chloride from other anions. |

| Eluent | 10-20 mM Potassium Hydroxide (KOH) | Mobile phase to carry anions through the column. |

| Flow Rate | 1.0 - 1.5 mL/min | Controls the speed of separation. |

| Detection | Suppressed Conductivity | Provides sensitive and specific detection of ionic species. |

| Suppressor | Anion Self-Regenerating Suppressor | Reduces background noise and enhances analyte signal. |

| Sample Prep. | Dilution in deionized water | Prepares the sample for injection and analysis. |

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are fundamental to confirming the molecular structure of this compound and for real-time monitoring of its chemical transformations. These techniques provide direct information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (e.g., ¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of this compound in solution. Due to the compound's reactivity, deuterated aprotic solvents would be ideal, but solubility often necessitates the use of D₂O, with the understanding that hydrolysis or exchange may occur.

¹H NMR: The proton NMR spectrum is relatively simple. It is expected to show a singlet for the methylene (-CH₂-) protons, typically in the range of δ 3.8–4.2 ppm. The protons of the ammonium (B1175870) group (-NH₃⁺) are often broadened and may exchange with deuterium in D₂O, sometimes appearing as a broad singlet around δ 8.1 ppm or disappearing entirely.

¹³C NMR: The carbon NMR spectrum provides key information about the carbon framework. Two signals are expected: one for the methylene carbon and another for the carbonyl carbon of the acyl chloride. The methylene carbon (α-carbon) is anticipated to appear around δ 40-45 ppm. The carbonyl carbon signal is expected to be significantly downfield, typically in the range of δ 170-175 ppm, characteristic of an acyl chloride.

¹⁵N NMR: Nitrogen-15 NMR, while less common, can offer direct insight into the electronic environment of the nitrogen atom. For the protonated amino group (-NH₃⁺), the ¹⁵N chemical shift is expected to fall within the typical range for aliphatic ammonium ions, approximately -320 to -360 ppm relative to nitromethane (CH₃NO₂), which corresponds to roughly 20 to 60 ppm relative to liquid ammonia (NH₃). science-and-fun.de This can be useful for confirming the protonation state of the nitrogen atom.

Table 4: Expected NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Solvent/Reference |

|---|---|---|---|

| ¹H | -CH₂- | 3.8 - 4.2 | D₂O |

| ¹H | -NH₃⁺ | ~8.1 (broad) or exchanged | D₂O |

| ¹³C | -CH₂- | 40 - 45 (estimated) | Referenced to TMS |

| ¹³C | -C(O)Cl | 170 - 175 (estimated) | Referenced to TMS |

| ¹⁵N | -NH₃⁺ | 20 - 60 | Referenced to NH₃ (l) |

Infrared (IR) and Raman Spectroscopy Approaches for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound, thereby confirming its structure. These methods are particularly useful for analyzing the compound in the solid state as a KBr pellet or mineral oil mull, minimizing the risk of hydrolysis.

Infrared (IR) Spectroscopy: The IR spectrum provides a distinct fingerprint of the molecule. The most characteristic absorption is the strong carbonyl (C=O) stretching vibration of the acyl chloride group, which is expected at a high frequency, typically between 1785 and 1815 cm⁻¹. The presence of the ammonium group (-NH₃⁺) gives rise to N-H stretching bands in the 3100-3300 cm⁻¹ region and a characteristic N-H bending (asymmetric) vibration around 1600-1640 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also observable in Raman, it is often weaker than in the IR spectrum. However, other vibrations, such as the C-Cl stretch of the acyl chloride group (expected around 650-750 cm⁻¹), may be more prominent in the Raman spectrum.

Together, these vibrational techniques offer a comprehensive analysis of the key functional groups, confirming the conversion of the carboxylic acid of glycine into an acyl chloride and the presence of the protonated amine.

Table 5: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| Ammonium (-NH₃⁺) | N-H Stretch | 3100 - 3300 | IR / Raman |

| Ammonium (-NH₃⁺) | N-H Bend (Asymmetric) | 1600 - 1640 | IR |

| Acyl Chloride (-C(O)Cl) | C=O Stretch | 1785 - 1815 | IR (Strong) |

| Methylene (-CH₂-) | C-H Stretch | 2850 - 2960 | IR / Raman |

Mass Spectrometry (MS) Fragmentation Analysis and High-Resolution MS

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of compounds. For a reactive molecule like this compound, "hard" ionization techniques such as Electron Ionization (EI) are typically employed. In EI-MS, the sample is bombarded with high-energy electrons (commonly 70 eV), causing ionization and extensive fragmentation. wikipedia.orglibretexts.org This fragmentation provides a "fingerprint" of the molecule, offering valuable insights into its structure. libretexts.orgcreative-proteomics.com

The fragmentation of this compound can be predicted by considering its functional groups: the acyl chloride and the protonated amino group. The molecular ion (M•+) would be a radical cation formed by the loss of an electron. libretexts.org Due to its instability, the molecular ion peak may be of low abundance. The fragmentation process is dominated by the cleavage of the weakest bonds and the formation of stable ions.

Key fragmentation pathways for this compound include:

Alpha-Cleavage: The bond between the carbonyl carbon and the α-carbon can break, which is a common pathway for compounds containing a carbonyl group.

Loss of Chlorine: The C-Cl bond can cleave, leading to the loss of a chlorine radical (•Cl) and the formation of an acylium ion ([H₃N⁺CH₂CO]⁺). This acylium ion is resonance-stabilized and often represents a prominent peak.

Loss of Carbon Monoxide: Acylium ions can further fragment by losing carbon monoxide (CO), a neutral molecule.

Cleavage of the C-C bond: The bond between the carbonyl carbon and the adjacent CH₂ group can break, leading to various smaller fragments.

High-Resolution Mass Spectrometry (HRMS) plays a crucial role in distinguishing between fragment ions that may have the same nominal mass but different elemental compositions. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or more decimal places), HRMS allows for the unambiguous determination of the elemental formula for the molecular ion and each fragment.

Table 1: Predicted Electron Ionization (EI) Mass Spectrometry Fragments for this compound

| m/z (Nominal) | Proposed Fragment Ion | Chemical Formula | Fragmentation Pathway |

| 93/95 | [H₂NCH₂COCl]⁺ | C₂H₄ClNO | Molecular Ion (M•+) (Isotope peaks due to ³⁵Cl/³⁷Cl) |

| 58 | [H₂NCH₂CO]⁺ | C₂H₄NO | Loss of •Cl from the molecular ion |

| 57 | [H₂N=CH₂]⁺ | C₁H₄N | Loss of HCl and CO from the molecular ion |

| 30 | [CH₂NH₂]⁺ | CH₄N | Cleavage of the C-C bond |

This is an interactive data table. Users can sort and filter the data.

X-ray Diffraction Studies of Solid-State Forms and Crystal Engineering

Due to the inherent instability of this compound, obtaining single crystals suitable for XRD can be challenging. However, analysis of closely related and more stable amino acid hydrochlorides, such as glycine hydrochloride (H₃N⁺CH₂COOH·Cl⁻) and glycine methyl ester hydrochloride (H₃N⁺CH₂COOCH₃·Cl⁻), provides a strong basis for predicting its solid-state structure. aip.orgnih.gov

These analogous structures reveal that the crystal packing is dominated by an extensive network of hydrogen bonds. aip.orgiucr.org The protonated ammonium group (-NH₃⁺) acts as a hydrogen bond donor, while the chloride ion (Cl⁻) and the carbonyl oxygen act as hydrogen bond acceptors. aip.orgnih.gov These interactions link neighboring molecules into layers or three-dimensional networks, which significantly influences the compound's stability and physical properties. aip.org

Crystal engineering of such compounds would involve the systematic modification of the crystal structure to achieve desired properties. This could be pursued by co-crystallization with other molecules (co-formers) that can participate in hydrogen bonding, potentially leading to the formation of novel solid-state forms with enhanced stability or modified reactivity.

Table 2: Representative Crystallographic Data for Amino Acid Hydrochlorides

| Parameter | Glycine Hydrochloride aip.org | Glycine Methyl Ester Hydrochloride nih.gov |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| a (Å) | 7.117 | 8.352 |

| b (Å) | 5.234 | 12.505 |

| c (Å) | 13.745 | 5.6369 |

| β (°) | 97.25 | 99.73 |

| Volume (ų) | 508.3 | 580.3 |

| Key Interactions | N-H···Cl hydrogen bonds forming layers | N-H···Cl hydrogen bonds forming a 3D network |

This is an interactive data table. Users can sort and filter the data based on the compound.

Electrochemical Analysis Methodologies for Reactivity Studies

Electrochemical methods, particularly cyclic voltammetry (CV), are valuable for investigating the redox properties and reactivity of electroactive species like this compound. libretexts.org CV involves scanning the potential of an electrode in a solution of the analyte and measuring the resulting current, providing information about reduction and oxidation processes. libretexts.orglibretexts.org

For this compound, the primary electroactive center is the acyl chloride group (-COCl). Acyl chlorides can undergo electrochemical reduction. A cyclic voltammetry experiment would likely show an irreversible reduction peak on the initial cathodic scan. This irreversibility is due to the fact that the reduced species is highly unstable and likely undergoes rapid chemical follow-up reactions, such as the loss of a chloride ion.

The CV experiment for this compound would typically be conducted in an aprotic organic solvent with a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) to avoid solvolysis of the highly reactive acyl chloride. edaq.com The potential at which the reduction occurs (the peak potential, Epc) is a measure of the ease of reduction of the acyl chloride group. By varying the scan rate, it is possible to study the kinetics of the electron transfer and any coupled chemical reactions. libretexts.org

Furthermore, the presence of the protonated amino group could influence the electrochemical behavior. The technique can be used to compare the reactivity of this compound with other acyl chlorides or amino acid derivatives, providing quantitative data on how the molecular structure affects its electronic properties and reactivity. For instance, the electrochemical reduction of thionyl chloride, a related oxychloride, has been shown to be an irreversible process leading to the deposition of lithium chloride on the electrode surface in the presence of Li⁺. dtic.mil

Table 3: Hypothetical Cyclic Voltammetry Parameters for Reactivity Study

| Parameter | Description | Expected Observation for this compound |

| Epc (V) | Cathodic Peak Potential | A single, irreversible peak corresponding to the reduction of the acyl chloride group. |

| ipc (µA) | Cathodic Peak Current | Proportional to the concentration of this compound. |

| Scan Rate Dependence | Effect of varying the potential scan speed | Peak current (ipc) would be expected to be linearly proportional to the square root of the scan rate for a diffusion-controlled process. |

| Solvent System | Electrolyte Medium | Aprotic solvent (e.g., acetonitrile, DMF) with a supporting electrolyte (e.g., [n-Bu₄N]PF₆). |

This is an interactive data table. Users can sort and filter the data.

Theoretical and Computational Chemistry Investigations of Glycyl Chloride Hydrochloride

Quantum Chemical Calculations (e.g., DFT, ab initio)

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations could provide precise information about glycyl chloride hydrochloride, a key reagent in synthetic chemistry.

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory would be central to analyzing the electronic characteristics of this compound. A primary focus would be the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial for predicting the molecule's reactivity.

HOMO: The HOMO is expected to be located on the lone pairs of the oxygen and chlorine atoms, as well as the nitrogen atom. The energy of the HOMO is related to the molecule's ability to donate electrons.

LUMO: The LUMO is anticipated to be centered on the antibonding π* orbital of the carbonyl group (C=O). The energy of the LUMO indicates the molecule's susceptibility to nucleophilic attack at the carbonyl carbon.

The HOMO-LUMO energy gap is a critical parameter for determining the chemical stability and reactivity of the molecule. A smaller gap suggests higher reactivity. Computational analysis would also yield information on the charge distribution, identifying the electrophilic and nucleophilic sites within the molecule. The carbonyl carbon, being highly electron-deficient, is the primary site for nucleophilic attack, a key step in its reactions, such as in peptide synthesis.

Table 1: Hypothetical Molecular Orbital Properties of this compound (Note: The following data is illustrative and not based on published experimental or computational results.)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -11.5 | Primarily located on the oxygen and chlorine lone pairs. |

| LUMO | -1.2 | Centered on the π* antibonding orbital of the carbonyl group. |

| HOMO-LUMO Gap | 10.3 | Indicates the molecule's kinetic stability. |

Reaction Pathway Energetics and Transition State Analysis

Quantum chemical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions involving this compound. This is particularly relevant for its use as an acylating agent in peptide synthesis. The reaction with an amine, for instance, would proceed through a nucleophilic acyl substitution mechanism.

Computational modeling could elucidate the energetics of this pathway, including:

Activation Energy (Ea): Calculating the energy barrier for the reaction, which determines the reaction rate.

Transition State (TS) Geometry: Identifying the high-energy, transient molecular structure that exists at the peak of the reaction energy profile. Analysis of the TS structure can reveal key bond-forming and bond-breaking events.

Reaction Enthalpy (ΔH): Determining whether the reaction is exothermic or endothermic.

For the reaction of this compound with an amine, the transition state would likely involve a tetrahedral intermediate where the amine has added to the carbonyl carbon. The subsequent departure of the chloride leaving group would also be modeled. Such studies can help in optimizing reaction conditions by predicting how substituents or solvent might affect the activation energy. ebin.pub

Table 2: Hypothetical Energetic Profile for the Acylation of an Amine with this compound (Note: The following data is illustrative and not based on published experimental or computational results.)

| Parameter | Value (kcal/mol) | Description |

| Activation Energy (Ea) | 15.2 | Energy barrier for the formation of the tetrahedral intermediate. |

| Transition State Energy | 12.8 | Relative energy of the transition state for chloride departure. |

| Reaction Enthalpy (ΔH) | -25.7 | Overall reaction is predicted to be strongly exothermic. |

Prediction of Spectroscopic Signatures and Vibrational Frequencies

Theoretical calculations can predict various spectroscopic properties of this compound, which can be compared with experimental data for validation.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, a theoretical IR spectrum can be generated. The most prominent peaks would be associated with the C=O stretch of the acyl chloride, the N-H stretches of the ammonium (B1175870) group, and C-Cl stretches. These predicted frequencies can aid in the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be computed to predict the NMR spectrum. The proton NMR would show characteristic signals for the -CH₂- group and the -NH₃⁺ protons. The carbon NMR would show distinct peaks for the carbonyl carbon and the α-carbon.

These predictions are highly sensitive to the molecular geometry and electronic environment, making them a good test for the accuracy of the computational method used.

Molecular Dynamics Simulations

While quantum mechanics is ideal for studying the electronic properties of a single molecule or a small reactive system, molecular dynamics (MD) simulations are better suited for exploring the behavior of molecules in a condensed phase, such as in solution.

Solvent Effects on Reactivity and Conformation

The choice of solvent is known to significantly influence the rate and outcome of reactions involving acyl chlorides. smolecule.com MD simulations can provide a detailed picture of how solvent molecules interact with this compound and affect its properties.

Solvation Shell: MD can model the arrangement of solvent molecules around the solute, revealing the structure of the solvation shell. In polar solvents, strong interactions with the charged -NH₃⁺ and the polar C=O group would be expected.

Conformational Changes: The flexibility of the glycyl backbone allows for different conformations. MD simulations can explore the conformational landscape of this compound in various solvents and identify the most stable conformers.

Reactivity: By using quantum mechanics/molecular mechanics (QM/MM) methods, one could simulate a reaction in solution. This would show how the solvent molecules stabilize or destabilize the reactants, transition state, and products, thereby affecting the reaction's activation energy. For instance, polar protic solvents might stabilize the chloride leaving group through hydrogen bonding, facilitating the reaction. smolecule.com

Intermolecular Interactions and Aggregation Behavior

In the solid state or in concentrated solutions, intermolecular interactions play a crucial role in the properties of this compound. MD simulations can be used to study these interactions.

Hydrogen Bonding: The ammonium group (-NH₃⁺) is a strong hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. MD simulations would reveal the network of hydrogen bonds that form between molecules.

Aggregation: Simulations of multiple this compound molecules can show how they aggregate. This is important for understanding its crystal structure and its behavior in solution at higher concentrations. The simulations could predict whether it forms dimers, larger clusters, or other organized structures.

Understanding these intermolecular forces is key to explaining physical properties like melting point, solubility, and crystal packing.

Structure-Reactivity Relationship (SRR) Studies based on Computational Predictions

Theoretical and computational chemistry, particularly methods rooted in Density Functional Theory (DFT), provide profound insights into the structure-reactivity relationships (SRR) of molecules like this compound. These computational investigations allow for a detailed examination of the molecule's electronic structure, which fundamentally governs its chemical behavior. By calculating various quantum chemical descriptors, researchers can predict reactivity, identify the most reactive sites within the molecule, and understand its kinetic stability.

The reactivity of this compound is primarily dictated by the interplay of its functional groups: the highly reactive acyl chloride group (-COCl) and the protonated amine group (-NH3+). The protonated amine acts as a strong electron-withdrawing group, influencing the electron density across the molecule, particularly at the adjacent carbonyl carbon. DFT calculations are instrumental in quantifying these electronic effects.

A cornerstone of computational SRR studies is the analysis of Frontier Molecular Orbitals (FMO)—specifically, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability; a smaller gap generally implies higher reactivity.

For this compound, computational models predict that the LUMO is predominantly localized on the carbonyl carbon of the acyl chloride group. This high degree of localization signifies that this carbon atom is the molecule's most electrophilic center, making it highly susceptible to nucleophilic attack. This theoretical finding aligns with the well-established role of this compound as an efficient acylating agent in peptide synthesis and other reactions. Conversely, the HOMO is often localized on atoms with lone pairs, such as the chlorine and oxygen atoms.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify reactivity, as defined within the framework of Conceptual DFT. nih.gov These include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). nih.gov

Chemical Potential (μ) : Measures the tendency of electrons to escape from the system. (μ = (EHOMO + ELUMO) / 2) nih.gov

Chemical Hardness (η) : Represents the resistance to change in electron distribution. (η = ELUMO - EHOMO) nih.gov

Global Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. (ω = μ² / 2η) nih.gov

While specific DFT studies exclusively for this compound are not abundant in the literature, data from closely related compounds like Glycine (B1666218) Methyl Ester Hydrochloride (GMEHCl) provide a strong basis for representative predictions. researchgate.net The following tables present illustrative data that would be expected from a DFT analysis of this compound, based on established principles and findings for analogous structures.

| Parameter | Symbol | Predicted Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital | EHOMO | -8.95 |

| Lowest Unoccupied Molecular Orbital | ELUMO | -1.20 |

| HOMO-LUMO Gap | ΔE (η) | 7.75 |

| Chemical Potential | μ | -5.075 |

| Global Electrophilicity Index | ω | 1.66 |

The relatively high positive value of the global electrophilicity index (ω) further confirms the strong electrophilic nature of the molecule, driven by the acyl chloride group.

Another powerful tool in computational SRR studies is the calculation of atomic charges. The distribution of partial charges across the molecule highlights centers of electron deficiency and excess. Methods like Mulliken population analysis can be used to assign these charges, revealing the electrostatic potential of the molecule.

| Atom | Symbol | Predicted Charge (a.u.) |

|---|---|---|

| Carbonyl Carbon | C=O | +0.75 |

| Carbonyl Oxygen | C=O | -0.55 |

| Chlorine | Cl | -0.30 |

| Alpha-Carbon | α-C | -0.15 |

| Ammonium Nitrogen | N | -0.40 |

Emerging Research Themes and Future Perspectives on Glycyl Chloride Hydrochloride

Development of Novel Synthetic Applications and Reagent Design

The high reactivity of the acid chloride group in glycyl chloride hydrochloride makes it an effective acylating agent, particularly for forming peptide bonds. Current research is focused on harnessing and controlling this reactivity through innovative reagent design. By modifying the core glycyl chloride structure, scientists are developing new reagents with tailored properties for specific synthetic challenges.

A key area of development involves the use of N-protecting groups, such as Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl), which expand the compound's use in both solution-phase and solid-phase peptide synthesis. These protecting groups allow for more controlled and complex peptide assembly. Furthermore, the development of substituted glycyl chlorides, such as N-tert-butylthis compound and phthalylglycyl chloride, has led to the synthesis of molecules with specific characteristics. nih.govgoogle.com

Phthalylglycyl chloride, for instance, has been successfully employed as a derivatizing agent for the analysis of small polar molecules like dopamine and adrenaline in urine samples. nih.gov This derivatization improves their retention on reversed-phase chromatography columns and enhances ionization efficiency for mass spectrometry detection, demonstrating how a simple modification can create a powerful analytical tool. nih.gov Research into such derivatives continues to open new avenues for this compound in diagnostics and metabolomics.

| Derivative | Protecting/Modifying Group | Key Application Area | Research Finding |

| Fmoc-glycyl chloride | Fmoc | Solid-Phase Peptide Synthesis | Enables controlled, sequential addition of glycine (B1666218) units in automated peptide synthesizers. |

| Boc-glycyl chloride | Boc | Solution-Phase Peptide Synthesis | Allows for protection of the amino group, facilitating specific coupling reactions. |

| Phthalylglycyl chloride | Phthalyl | Analytical Derivatization | Used to derivatize catecholamines for improved detection by UHPLC-MS/MS. nih.gov |

| N-tert-butylthis compound | N-tert-butyl | Pharmaceutical Intermediate Synthesis | Serves as a key side-chain intermediate in the synthesis of complex antibiotics like tigecycline. google.com |

Integration into Automated Synthesis Platforms and High-Throughput Screening